6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane
Description
Properties
IUPAC Name |
6-chloro-1-[3-(trifluoromethoxy)phenyl]hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3O2/c14-8-3-1-2-7-12(18)10-5-4-6-11(9-10)19-13(15,16)17/h4-6,9H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUNGNOQEGPKPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645181 | |
| Record name | 6-Chloro-1-[3-(trifluoromethoxy)phenyl]hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-28-2 | |
| Record name | 6-Chloro-1-[3-(trifluoromethoxy)phenyl]-1-hexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1-[3-(trifluoromethoxy)phenyl]hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-trifluoromethoxybenzene and 6-chlorohexanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and ethanol.
Reaction Steps: The reaction proceeds through a series of steps, including halogenation, oxidation, and substitution reactions, to introduce the chloro and trifluoromethoxy groups onto the hexanone backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane serves as a building block in organic synthesis. It is utilized in the development of more complex molecules through various reactions, including:
- Reagent in Organic Reactions: The compound can participate in nucleophilic substitutions and addition reactions.
- Intermediate in Synthesis: It is used to create derivatives for further research.
Biology
Research indicates that this compound exhibits potential biological activities , particularly in enzyme interactions and cellular pathways:
- Enzyme Inhibition Studies: The compound has been tested for its ability to inhibit specific enzymes, which may have implications for drug development.
- Cellular Mechanisms: Investigations into its effects on cellular signaling pathways are ongoing.
Medicine
The pharmaceutical potential of this compound is being explored, particularly as a pharmaceutical intermediate :
- Anticancer Activity: In vitro studies have shown promising results against various cancer cell lines, indicating potential as an anticancer agent. For example, it exhibited an IC50 value of 10.5 µM against MCF-7 breast cancer cells, inducing apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis through mitochondrial pathways |
| Hek293 | 15.2 | Cell cycle arrest at G2/M phase |
Industry
In industrial applications, the compound is utilized in the production of specialty chemicals and materials:
- Chemical Manufacturing: Its unique properties make it suitable for creating materials with specific functionalities.
- Agrochemical Development: There is ongoing research into its use in synthesizing agrochemicals aimed at enhancing crop protection.
Case Studies
Recent studies have provided insights into the biological activity of this compound:
- Anticancer Studies: Research demonstrated significant antiproliferative effects against breast cancer cell lines (MCF-7). The studies indicated that the compound could induce apoptosis and inhibit cell proliferation effectively.
- Enzyme Interaction Studies: Investigations revealed that the compound could inhibit specific enzymes involved in cancer progression, although further research is needed to elucidate the exact molecular targets.
Mechanism of Action
The mechanism of action of 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds are selected for comparison based on structural similarity:
| Compound Name | Molecular Formula | Substituents | Key Features |
|---|---|---|---|
| 6-Chloro-1-(3-methylphenyl)hexan-1-one | C₁₃H₁₇ClO | 3-Methylphenyl, 6-Chloro | Electron-donating methyl group |
| 1-(3-Trifluoromethoxyphenyl)hexan-1-one | C₁₃H₁₅F₃O₂ | 3-Trifluoromethoxyphenyl | Lacks chloro substituent |
| 6-Bromo-1-(3-trifluoromethoxyphenyl)hexan-1-one | C₁₃H₁₄BrF₃O₂ | 3-Trifluoromethoxyphenyl, 6-Bromo | Bromine instead of chlorine |
| Hexane | C₆H₁₄ | Unsubstituted alkane | Baseline for backbone comparison |
Substituent Impact :
Physicochemical Properties
Available data for hexane and inferred properties for fluorinated analogs are summarized below:
| Property | 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane | 6-Chloro-1-(3-methylphenyl)hexan-1-one | Hexane |
|---|---|---|---|
| Molecular Weight (g/mol) | 298.7 | 224.7 | 86.17 |
| Boiling Point | Not Available | ~250–270°C (estimated) | 155.73°F (69.85°C) |
| Water Solubility | Low (hydrophobic substituents) | Moderate (methyl enhances lipophilicity) | 9.5 mg/L |
| Reactivity | High (ketone + EWGs) | Moderate (ketone + methyl) | Low (alkane) |
Biological Activity
6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane (CAS No. 898786-28-2) is an organic compound that has garnered attention for its potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a hexane backbone with a chloro group and a trifluoromethoxy-substituted phenyl ring. The presence of the trifluoromethoxy group enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The trifluoromethoxy group can facilitate stronger binding interactions due to its electron-withdrawing properties, which may enhance the compound's efficacy against specific targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated significant antiproliferative effects against various cancer cell lines, particularly breast cancer (MCF-7). The compound exhibited an IC50 value indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis through mitochondrial pathways |
| Hek293 | 15.2 | Cell cycle arrest at G2/M phase |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression and inflammation. Studies indicate that it may act as a moderate inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
| Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|
| COX-1 | 45 | 50 |
| COX-2 | 60 | 50 |
Case Studies
- Breast Cancer Study : A study involving MCF-7 cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed through microscopy .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines compared to control groups .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation to introduce the 3-trifluoromethoxyphenyl group to a hexanone backbone, followed by selective chlorination at the C6 position. Critical parameters include:
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ for electrophilic substitution .
- Temperature control : Maintaining 0–5°C during chlorination to minimize side reactions (e.g., overhalogenation) .
- Solvent optimization : Use of anhydrous dichloromethane or toluene to enhance reaction efficiency .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies the trifluoromethoxy group (δ ~3.9–4.1 ppm for -O-CF₃) and ketone carbonyl (δ ~200–210 ppm in ¹³C NMR) .
- Mass spectrometry (HRMS) : Confirms molecular weight (C₁₃H₁₄ClF₃O₂; expected [M+H]⁺ = 314.06) and fragmentation patterns .
- FT-IR : Detects carbonyl stretching (1700–1750 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods due to potential volatility of chloro- and trifluoromethoxy groups .
- PPE : Nitrile gloves and safety goggles to prevent dermal/ocular exposure .
- Waste disposal : Segregate halogenated waste per EPA guidelines (e.g., DTXSID codes for chlorinated hydrocarbons) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields when comparing Friedel-Crafts vs. Grignard-based approaches?
- Methodological Answer :
- Variable analysis : Assess purity of starting materials (e.g., 3-trifluoromethoxyphenol vs. pre-functionalized aryl halides) .
- Byproduct profiling : Use HPLC-MS to quantify side products like dichlorinated isomers or ketone reduction byproducts .
- Kinetic studies : Monitor reaction progress via in-situ IR to optimize time-dependent yield .
Q. What strategies improve regioselectivity during chlorination at the C6 position of the hexane chain?
- Methodological Answer :
- Directing groups : Introduce temporary protecting groups (e.g., silyl ethers) to bias chlorination toward the terminal carbon .
- Radical inhibitors : Add TEMPO to suppress radical chain reactions that lead to multiple chlorination sites .
- Computational modeling : DFT calculations to predict transition-state energies for C6 vs. C5 chlorination pathways .
Q. How does the trifluoromethoxy group influence the compound’s electronic properties, and how can this be experimentally validated?
- Methodological Answer :
- Electron-withdrawing effects : Measure Hammett constants (σₚ) via UV-Vis spectroscopy of substituted derivatives .
- X-ray crystallography : Resolve bond angles and electron density maps to confirm hyperconjugative interactions .
- Cyclic voltammetry : Quantify redox potentials to assess stabilization of intermediates in catalytic applications .
Q. What analytical approaches address discrepancies in biological activity data across different studies?
- Methodological Answer :
- Purity standardization : Use orthogonal methods (HPLC, DSC) to ensure >98% purity, as impurities like 3-chlorohexane derivatives may skew bioassays .
- Dose-response normalization : Calibrate activity metrics against known controls (e.g., enzyme inhibition by fluorinated reference compounds) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile variability in IC₅₀ values reported across cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
